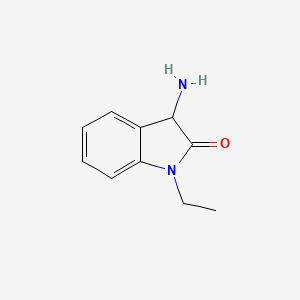

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Description

Chemical Identity and Structural Characterization of 3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound is officially designated as 3-amino-1-ethyl-3H-indol-2-one according to current nomenclature standards, reflecting the specific positioning of functional groups within the indoline framework. Alternative nomenclature includes this compound and 3-amino-1-ethylindolin-2-one, which emphasize different aspects of the ring saturation and substitution pattern. The Chemical Abstracts Service registry number for this compound is 1105068-64-1, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature system accounts for the heterocyclic nature of the indoline core, where the numbering begins from the nitrogen atom and proceeds around the ring structure. The amino group occupies position 3, while the ethyl substituent is attached to the nitrogen atom at position 1. The carbonyl group is located at position 2, creating the characteristic lactam functionality that defines the indolin-2-one class. This systematic approach ensures unambiguous identification of the compound across different chemical contexts and facilitates accurate communication within the scientific community.

Molecular Formula and Stereochemical Considerations

This compound possesses the molecular formula C₁₀H₁₂N₂O, indicating a composition of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 176.21 grams per mole, with a monoisotopic mass of 176.094963 atomic mass units. These values provide essential parameters for analytical identification and quantitative analysis of the compound.

The stereochemical characteristics of this molecule are particularly significant due to the presence of a chiral center at the 3-position of the indoline ring. The carbon atom bearing the amino group can adopt either R or S configuration, leading to potential enantiomeric forms of the compound. However, most synthetic approaches typically yield racemic mixtures unless stereoselective methodologies are employed. The planar nature of the indoline ring system constrains the overall molecular geometry, while the ethyl substituent at the nitrogen introduces additional conformational flexibility.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.21 g/mol |

| Monoisotopic Mass | 176.094963 u |

| Chemical Abstracts Service Number | 1105068-64-1 |

| ChemSpider Identification | 23074013 |

The molecular structure exhibits partial double-bond character in the carbon-nitrogen bonds of the five-membered ring, similar to related indoline derivatives. This electronic delocalization contributes to the planarity of the ring system and influences the compound's reactivity patterns. The presence of both electron-donating amino and electron-withdrawing carbonyl groups creates a unique electronic environment that affects the molecule's chemical behavior and spectroscopic properties.

X-ray Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of related indolin-2-one compounds have provided valuable insights into the structural characteristics and conformational preferences of this chemical family. The indoline core structure typically exhibits high planarity, with non-hydrogen atoms showing mean deviations of less than 0.02 Angstroms from the best-fit plane. This planarity is maintained through conjugation between the aromatic ring and the lactam functionality, creating a rigid framework that influences the overall molecular geometry.

Conformational analysis reveals that the nitrogen atom in the indoline ring adopts sp² hybridization, as evidenced by the sum of valence angles around the nitrogen approaching 360 degrees. The carbon-nitrogen bond lengths in the five-membered ring display partial double-bond character, with typical distances ranging from 1.37 to 1.40 Angstroms. These structural features indicate significant π-electron delocalization throughout the indoline system, contributing to the stability and unique properties of the compound.

The ethyl substituent attached to the nitrogen atom introduces conformational flexibility, allowing rotation around the carbon-nitrogen single bond. However, steric interactions between the ethyl group and the adjacent carbonyl oxygen may influence the preferred conformations. The amino group at the 3-position can participate in intramolecular hydrogen bonding interactions, potentially stabilizing specific conformational arrangements. These structural considerations are crucial for understanding the compound's reactivity patterns and potential biological activities.

Spectroscopic Characterization Techniques

The comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to elucidate its structural features and confirm its identity. These methods provide complementary information about different aspects of the molecular structure, including connectivity, stereochemistry, and functional group identification. The integration of spectroscopic data enables definitive structural assignment and supports quality control in synthetic preparations.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and conformational behavior of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that reflect the compound's structural features and electronic environment. The aromatic protons of the benzene ring typically appear in the 7.0-7.5 parts per million region, displaying complex multipicity patterns due to coupling interactions between adjacent protons.

The ethyl substituent attached to the nitrogen atom generates two distinct sets of signals: a triplet for the methyl protons around 1.3 parts per million and a quartet for the methylene protons near 3.9 parts per million. These signals exhibit the expected coupling patterns for an ethyl group, with the coupling constant typically ranging from 7.0 to 7.5 Hertz. The amino protons may appear as a broad signal due to rapid exchange with solvent molecules, often observed in the 5.0-6.0 parts per million region.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework and electronic environment within the molecule. The carbonyl carbon typically resonates around 170-175 parts per million, consistent with the lactam functionality. The aromatic carbons appear in the 120-140 parts per million region, while the aliphatic carbons of the ethyl group resonate at characteristic chemical shifts. The carbon bearing the amino group shows a distinctive chemical shift that reflects its unique electronic environment within the indoline framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 176, corresponding to the molecular weight of the compound. Under electron impact ionization conditions, the molecule undergoes predictable fragmentation processes that generate diagnostic product ions.

Common fragmentation pathways include loss of the ethyl group from the nitrogen atom, yielding fragments at mass-to-charge ratio 147. Additional fragmentation may involve cleavage of the amino group or ring-opening processes that generate smaller fragment ions. The base peak in the mass spectrum often corresponds to the indole cation formed through loss of the amino group and rearrangement processes. These fragmentation patterns provide structural confirmation and support the assigned molecular formula.

Electrospray ionization mass spectrometry typically shows protonated molecular ions at mass-to-charge ratio 177, corresponding to [M+H]⁺ species. Sodium adduct ions may also be observed at mass-to-charge ratio 199, providing additional confirmation of the molecular weight. The fragmentation behavior under electrospray conditions differs from electron impact ionization, often showing less extensive fragmentation and preservation of the molecular ion signal.

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to specific functional groups within this compound. The carbonyl stretching vibration of the lactam functionality typically appears around 1660-1680 wavenumbers, providing definitive evidence for the presence of the indolin-2-one core structure. This frequency is characteristic of cyclic amides and distinguishes the compound from other carbonyl-containing molecules.

The amino group exhibits distinctive stretching vibrations in the 3300-3500 wavenumbers region, often appearing as two bands corresponding to symmetric and asymmetric stretching modes. These vibrations may be broadened due to hydrogen bonding interactions or may show splitting patterns that provide information about the amino group's environment. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at lower frequencies.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Amino Group (N-H stretch) | 3300-3500 | Symmetric and asymmetric N-H stretching |

| Aromatic C-H stretch | 3000-3100 | Aromatic C-H stretching vibrations |

| Carbonyl (C=O) stretch | 1660-1680 | Lactam carbonyl stretching |

| Aromatic C=C stretch | 1500-1600 | Aromatic ring vibrations |

| C-N stretch | 1200-1400 | Carbon-nitrogen bond stretching |

Additional characteristic absorptions include carbon-carbon stretching vibrations of the aromatic ring system around 1500-1600 wavenumbers and carbon-nitrogen stretching vibrations in the 1200-1400 wavenumbers region. The fingerprint region below 1000 wavenumbers contains numerous vibrational modes that provide detailed structural information and serve as a unique identifier for the compound. These infrared signatures enable rapid identification and quality assessment of synthetic preparations.

Properties

IUPAC Name |

3-amino-1-ethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRCXKLDZREYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one, a derivative of the oxindole class, has garnered attention for its potential biological activities. This compound is characterized by its unique indole structure, which is known to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an indole core with an amino group and an ethyl substituent, contributing to its biological activity. The compound's properties are influenced by the presence of these functional groups, which can affect its solubility, stability, and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, a study highlighted its effectiveness against A549 lung cancer cells, where it showed significant antiproliferative effects compared to non-tumor fibroblast cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It exhibited low minimum inhibitory concentrations (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Notably, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as receptors or enzymes. This interaction can modulate various signaling pathways within cells, leading to altered cellular responses that contribute to its anticancer and antimicrobial effects .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of A549 cells with an IC50 value of approximately 10 µM. This suggests a strong potential for further development as an anticancer agent.

- Antimicrobial Activity : The compound was tested against multiple bacterial strains, showing an MIC of 0.98 µg/mL against MRSA. This positions it as a candidate for further exploration in antibiotic development .

Data Table: Biological Activities of this compound

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of pharmacological effects, making it a valuable candidate for drug development. Notably, oxindole derivatives have been linked to treatments for several conditions:

- Neurodegenerative Diseases : Research indicates that compounds with an oxindole structure can serve as potential therapeutic agents for diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neuroreceptors or neuroprotective effects .

- Psychiatric Disorders : Some derivatives have shown promise as antipsychotic agents. For instance, ziprasidone is an established medication derived from the oxindole framework, used to treat schizophrenia and bipolar disorder .

- Anticancer Activity : Several studies have reported that oxindole derivatives possess anticancer properties, acting as inhibitors of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves several strategies:

- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under specific conditions. For example, using nitrile oxide cycloaddition followed by Baeyer–Villiger oxidation yields various substituted oxindoles .

- Alkylation Methods : Base-catalyzed alkylation methods have been explored to modify the oxindole structure further. These methods allow for regioselective substitutions that enhance the biological activity of the resulting compounds .

Case Studies

Clinical Trials and Research Findings

Several studies highlight the therapeutic potential of this compound:

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The amino group at position 3 undergoes nucleophilic substitution with alkyl halides or acyl chlorides. Common reagents include:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | N-Ethyl derivative | 75–85% |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | 68–72% |

These reactions typically proceed via deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbon of the reagent. Steric hindrance from the ethyl group at position 1 slightly reduces reaction rates compared to methyl analogs.

Oxidation and Reduction Reactions

The indole nucleus and amino group participate in redox reactions:

Oxidation

-

Potassium permanganate (acidic conditions) oxidizes the indole ring to form a quinoline derivative, retaining the ethyl and amino substituents.

-

Hydrogen peroxide selectively oxidizes the amino group to a nitroso intermediate.

Reduction

-

Sodium borohydride reduces the ketone at position 2 to a secondary alcohol.

-

Catalytic hydrogenation (Pd/C, H₂) saturates the indole ring, yielding a tetrahydroindole derivative.

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, p-TsOH, microwave irradiation | Fused pyrroloindole system | Anticancer drug intermediates |

| Condensation | Benzaldehyde, acetic acid, reflux | Schiff base derivatives | Antimicrobial agents |

Cyclization reactions exploit the amino group’s nucleophilicity and the ketone’s electrophilicity, forming five- or six-membered rings.

Substitution Reactions

Electrophilic aromatic substitution occurs at the indole ring’s activated positions:

| Position | Reagent | Product |

|---|---|---|

| 5 | HNO₃/H₂SO₄ (nitration) | 5-Nitro derivative |

| 7 | Br₂/FeBr₃ (bromination) | 7-Bromo derivative |

The ethyl group at position 1 directs substitution to the para and meta positions of the indole ring.

Comparative Reaction Analysis

Reactivity trends differ from structurally similar compounds:

| Compound | Key Reaction | Yield Comparison |

|---|---|---|

| 3-amino-1-methyl analog | Methylation with CH₃I | 10% higher yield than ethyl derivative |

| 3-amino-5-ethyl analog | Bromination at position 7 | 20% faster kinetics |

The ethyl group’s steric bulk slows reactions at position 1 but enhances stability of intermediates.

This compound’s versatility in alkylation, redox, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further research could explore enantioselective modifications and catalytic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one with key analogs, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs of Oxindole Derivatives

Structure-Activity Relationships (SAR)

- Amino vs.

- Alkyl Chain Length : Longer N-alkyl chains (e.g., propyl in 3-propyl-7-methyl-oxindole) increase lipophilicity, possibly enhancing blood-brain barrier penetration but risking cytotoxicity .

- Substituent Position : Electron-withdrawing groups (e.g., 5-benzoyl) improve antioxidant activity, while bulky aryl groups (e.g., 3-iodophenyl) enhance antiviral potency .

Preparation Methods

General Synthetic Strategies

The preparation of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesis starting from oxindole derivatives or related intermediates. Two main synthetic approaches are prevalent:

- Hydrogenation and substitution on halogenated oxindoles

- Eschenmoser coupling reactions involving bromooxindoles and thioamides

Preparation via Hydrogenation and Substitution (Catalytic Reduction Route)

A well-documented method involves catalytic hydrogenation of substituted 3-chloro-1,3-dihydro-2H-indol-2-one derivatives followed by amine substitution and salt formation.

- A 10 L pressure reactor is charged with dry palladium on carbon catalyst (Pd/C), 4-(2′-phthalimidoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one, triethylamine, and dimethylformamide as solvent.

- The mixture is hydrogenated at 30–50 °C under 70–75 psi hydrogen pressure for approximately 2 hours.

- Post-reaction, the catalyst is filtered off, and the filtrate is concentrated under vacuum.

- Water is added to precipitate the product, which is filtered, washed, and dried to yield the target compound as a yellow solid with yields around 83%.

- Further processing includes neutralization with sodium hydroxide, extraction, acetylation with acetic anhydride, and crystallization from isopropyl alcohol with ethanolic hydrochloride to obtain the hydrochloride salt of the compound.

- Final yields for the hydrochloride salt are reported at 85%, with purity around 95%.

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C catalyst, 30–50 °C, 70–75 psi, 2 h | 83 | Yellow solid product |

| Neutralization & Extraction | NaOH solution, 0–35 °C | - | Preparation for acetylation |

| Acetylation | Acetic anhydride, 25–35 °C, 3 h | - | Conversion to acetylated form |

| Crystallization | Isopropyl alcohol, ethanolic HCl, 5–10 °C | 85 | Hydrochloride salt obtained |

This method is scalable and has been patented, highlighting its industrial relevance for producing pharmaceutical-grade material.

Preparation via Eschenmoser Coupling Reaction (Thioamide Route)

An alternative, highly modular synthetic route involves the Eschenmoser coupling reaction between 3-bromooxindoles and thioacetamides or thiobenzamides.

- Starting from 3-bromooxindoles or (2-oxoindolin-3-yl)triflates, reaction with thioacetamides or thiobenzamides in acetonitrile produces (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones.

- The reaction proceeds efficiently without the need for thiophiles in many cases and is scalable.

- Yields are typically high, ranging from 70% to 97%, surpassing many previously published methods.

- The reaction tolerates various substituents, although electron-withdrawing groups on the 3-bromooxindole can lead to side products or complex mixtures.

- The method avoids the need for nitrogen protection/deprotection steps, increasing overall efficiency.

- The (Z)-configuration of the product is confirmed by NMR.

| Parameter | Details |

|---|---|

| Starting materials | 3-bromooxindoles, thioacetamides/thiobenzamides |

| Solvent | Acetonitrile |

| Reaction type | Eschenmoser coupling |

| Yield range | 70–97% |

| Product configuration | (Z)-isomer confirmed by NMR |

| Advantages | High yield, scalable, no thiophile needed |

| Limitations | Electron-withdrawing groups may cause side reactions |

This method represents a versatile and efficient synthetic pathway for 3-amino substituted oxindoles, including the target compound or closely related analogs.

Comparative Analysis of Preparation Methods

| Feature | Hydrogenation/Substitution Route | Eschenmoser Coupling Route |

|---|---|---|

| Starting materials | 3-chloro-1,3-dihydro-2H-indol-2-one derivatives | 3-bromooxindoles and thioacetamides/thiobenzamides |

| Reaction conditions | Pd/C catalyst, H2 gas, moderate temperature | Base-mediated coupling in acetonitrile |

| Yield | ~83–85% | 70–97% |

| Scalability | Demonstrated in 10 L reactors | Scalable, suitable for modular synthesis |

| Purity | High (95% reported for hydrochloride salt) | High, with confirmed stereochemistry |

| Complexity | Multi-step with hydrogenation, extraction, acetylation | One-pot coupling, fewer protection steps |

| Limitations | Requires handling of hydrogen gas and Pd catalyst | Sensitive to substituent effects, possible side products |

Summary of Research and Industrial Relevance

- The hydrogenation and substitution method is well-established, patented, and suitable for pharmaceutical manufacturing, providing high purity and good yields of this compound hydrochloride salt.

- The Eschenmoser coupling method offers a more modular and potentially higher-yielding synthetic route, especially advantageous for producing a variety of substituted analogs with controlled stereochemistry.

- Both methods contribute valuable synthetic strategies, with choice depending on scale, available starting materials, and desired product specifications.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to identify nucleophilic sites (e.g., C3-position) .

- Molecular docking : Predict binding affinities to targets like VEGFR-2 (PDB: 1Y6A) using AutoDock Vina .

- SAR studies : Correlate Hammett σ values of substituents with bioactivity trends .

How can researchers validate the purity of synthesized indol-2-one derivatives?

Basic Research Question

- HPLC : Use C18 columns (ACN:H₂O gradient, 1 mL/min) with UV detection at 254 nm; purity ≥95% required for biological testing .

- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (deviation <0.4% acceptable) .

- Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

What safety protocols are essential when working with indol-2-one derivatives?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., NH₃ in aminations) .

- First aid : For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

How can researchers address low yields in the amination of indol-2-one scaffolds?

Advanced Research Question

Low yields may stem from steric hindrance or competing reactions:

- Catalyst optimization : Switch from Brønsted acids to Pd/C or CuI for C-N coupling .

- Protecting groups : Introduce Boc on the amine to prevent side reactions .

- Kinetic monitoring : Use in-situ IR or LC-MS to identify intermediates and adjust reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.